![molecular formula C10H9NO B180331 7,8-dihydro-1H-furo[2,3-g]indole CAS No. 170728-95-7](/img/structure/B180331.png)
7,8-dihydro-1H-furo[2,3-g]indole
Übersicht
Beschreibung
7,8-dihydro-1H-furo[2,3-g]indole is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 .
Molecular Structure Analysis
The molecular structure of 7,8-dihydro-1H-furo[2,3-g]indole consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The specific arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
The boiling point of 7,8-dihydro-1H-furo[2,3-g]indole is predicted to be 342.2±11.0 °C . Its density is predicted to be 1.304±0.06 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 17.52±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties : The synthesis and properties of isomeric dioxodihydrobenzofuroindoles have been described, contributing to the understanding of their chemical behavior (Khoshtariya, Dzhashi, & Kurkovskaya, 2013).
Structural Analysis : Research on the synthesis and structures of benzo[cd]furo[2,3-f]indol-4(5H)-one derivatives has been conducted, providing insights into their molecular and crystal structures through X-ray diffraction studies (Davydenko et al., 2008).
Chemistry of Indole : Novel methods for the synthesis of furo[3,4-b]indoles and furo[3,4-b]pyrroles have been developed, expanding the range of indole derivatives and their potential applications (Gribble, 2004).
Dye Synthesis : Unsymmetrical dyes derived from 7,8-dihydrobenzo[c,d]furo[2,3-f]indole have been synthesized, exploring their electron-donor properties and absorption spectra, which may have applications in various industries (Davydenko et al., 2010).
Synthesis of Heterocycles : Tandem ring closure-S(RN)1 reactions have been used for the synthesis of N-substituted 2,3-dihydro-1H-indoles, demonstrating versatile applications in organic chemistry (Vaillard, Postigo, & Rossi, 2002).
Biological Evaluation : Furo[3,2-e]pyrido[4,3-b] indoles have shown cytotoxic properties in tumor cell lines, indicating potential for therapeutic applications in cancer treatment (Costache et al., 1998).
Potassium Channel Activity : Substituted 10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acids have demonstrated bladder-selective smooth muscle relaxant properties, suggesting potential in treating urinary incontinence (Butera et al., 2001).
Cycloaddition Reactions : The Ni(ClO4)(2)-catalyzed cycloaddition of indoles and aryl oxiranyl-dicarboxylates/diketones for synthesizing furo[3,4-b]indoles highlights advancements in regio- and diastereoselective chemical reactions (Zhang et al., 2012).
Synthesis of Furoindoles : A method for synthesizing 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles has been developed, providing a synthetic analogue of indole-2,3-quinodimethane, important in organic chemistry research (Gribble, Jiang, & Liu, 2002).
Tetracyclic Heteroaromatic Compound Synthesis : The first synthesis of furo[2,3-g]thieno[2,3-e]indole using a photochemical benzannulation strategy illustrates advancements in synthesizing complex heteroaromatic compounds (Forneris et al., 2018).
Eigenschaften
IUPAC Name |
7,8-dihydro-1H-furo[2,3-g]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-9-8(4-6-12-9)10-7(1)3-5-11-10/h1-3,5,11H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMWGDRTILHBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dihydro-1H-furo[2,3-g]indole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
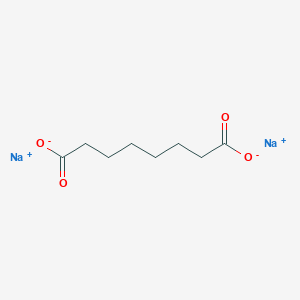
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
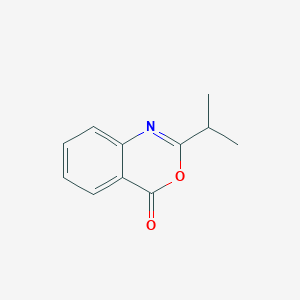
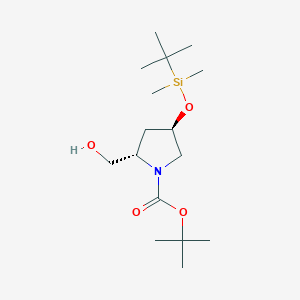

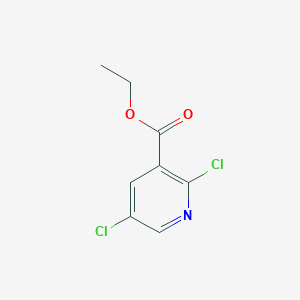
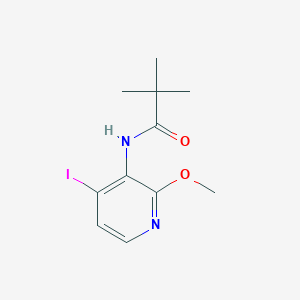
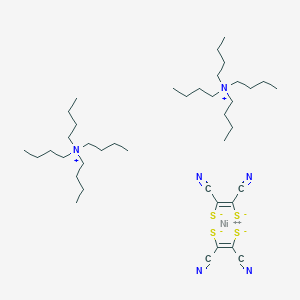
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
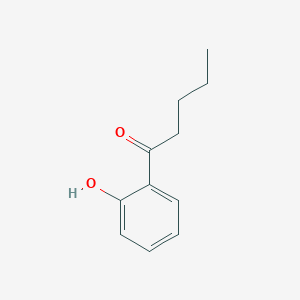
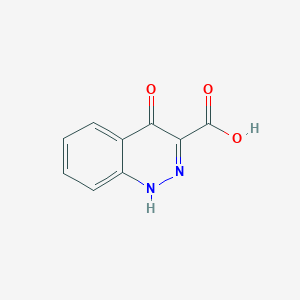

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)